molecular formula C17H21N3O2 B2438446 3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide CAS No. 1311683-19-8

3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide

Cat. No.: B2438446
CAS No.: 1311683-19-8
M. Wt: 299.374
InChI Key: NAQPENYLZCAHRL-UHFFFAOYSA-N
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Description

3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide typically involves multiple steps, including the formation of the amide bond and the introduction of the cyanocyclobutyl group. A common synthetic route might include:

    Formation of the Amide Bond: This step involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide.

    Introduction of the Cyanocyclobutyl Group: The next step involves the reaction of N-benzylacetamide with a cyanocyclobutyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amide or cyanocyclobutyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

    Biological Research: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism by which 3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-benzylacetamido)-N-(1-cyanocyclopropyl)propanamide
  • 3-(N-benzylacetamido)-N-(1-cyanocyclopentyl)propanamide

Uniqueness

3-(N-benzylacetamido)-N-(1-cyanocyclobutyl)propanamide is unique due to the presence of the cyanocyclobutyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with different ring sizes or substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-[acetyl(benzyl)amino]-N-(1-cyanocyclobutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-14(21)20(12-15-6-3-2-4-7-15)11-8-16(22)19-17(13-18)9-5-10-17/h2-4,6-7H,5,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQPENYLZCAHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)NC1(CCC1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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